The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule characterized by its unique structural features, including a methoxy group, a tetrazole moiety, and a pyridine derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications.
This compound is classified as an organic molecule with a specific focus on its role as a pharmaceutical agent. The Chemical Abstracts Service (CAS) number for this compound is 941958-59-4, which facilitates its identification in chemical databases. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with a molecular weight of approximately 431.4 g/mol .
The synthesis of 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step synthetic pathways that integrate various chemical reactions.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide can be represented using various structural notation systems:
COc1cn(CC(=O)Nc2cccc([N+](=O)[O-])c2)c(CSc2nnnn2C)cc1=OThis notation captures the connectivity of atoms within the molecule. The structure includes:
The presence of these functional groups suggests potential reactivity and interaction with biological targets.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing synthetic routes or exploring its reactivity in biological systems.
The mechanism of action for 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide involves interactions at specific biological targets.
Experimental studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.
The physical properties of this compound include:
Chemical properties include:
The applications of 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide span various fields:
This compound’s unique structural features make it a valuable subject for further research in medicinal chemistry and related disciplines.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9